molecular formula C7H6FNO B8790383 N-(2-fluorophenyl)formamide CAS No. 824-48-6

N-(2-fluorophenyl)formamide

Cat. No. B8790383
Key on ui cas rn: 824-48-6
M. Wt: 139.13 g/mol
InChI Key: FIHZPTWOTZIPHS-UHFFFAOYSA-N
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Patent
US04313755

Procedure details

A mixture of 25 g of 2-fluoronitrobenzene, 250 ml of tetrahydrofuran and 0.5 of a commercial palladium catalyst (5% on charcoal) was hydrogenated (50 psig hydrogen pressure) in a Parr shaker at room temperature. A mixture of the 2-fluoroaniline thus formed and a ten percent molar excess of formic acid in toluene was refluxed for 2 hours, water of reaction being removed as formed. The resulting mixture was distilled to 90°-95° C., 0.05 Torr. On cooling, the product crystallized to give N-(2-fluorophenyl)formamide (1B), as a solid, m.p.: 47°-48° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-])=O.[O:11]1CCC[CH2:12]1.[H][H].FC1C=CC=CC=1N>[Pd].C1(C)C=CC=CC=1.O.C(O)=O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][CH:12]=[O:11]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
thus formed
CUSTOM
Type
CUSTOM
Details
being removed
CUSTOM
Type
CUSTOM
Details
as formed
DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled to 90°-95° C.
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the product crystallized

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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